Cas no 22611-09-2 (6-deoxy-L-tallose)

6-deoxy-L-tallose structure
6-deoxy-L-tallose structure
Product Name:6-deoxy-L-tallose
CAS No:22611-09-2
MF:C6H12O5
MW:164.156482696533
CID:2008612
PubChem ID:447182
Update Time:2025-04-21

6-deoxy-L-tallose Chemical and Physical Properties

Names and Identifiers

    • 6-deoxy-L-tallose
    • 6-deoxy-L-talopyranoe
    • 6-deoxy-L-talose
    • 6-deoxy-talose
    • 6-Desoxy-L-talose
    • L-6-deoxy-talose
    • L-talomethylose
    • 6-Deoxy-β-D-glucopyranose
    • beta-D-Quip
    • 6-deoxy-beta-D-gluco-hexopyranose
    • CHEBI:152156
    • V8L824OX3Q
    • beta-d-quinovopyranose
    • WURCS=2.0/1,1,0/(a2122m-1b_1-5)/1/
    • UNII-V8L824OX3Q
    • beta-D-Glucopyranose, 6-deoxy-
    • .BETA.-D-QUINOVOSE PYRANOSE
    • b-Qui
    • (2R,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol
    • beta-D-Quinovose pyranose
    • beta-d-quinovose
    • 6-Deoxy-beta-D-glucopyranose
    • (2R,3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol
    • 22611-09-2
    • SCHEMBL625004
    • WURCS=2.0/1,1,0/[a2122m-1b_1-5]/1/
    • 6-DEOXY-.BETA.-D-GLUCOPYRANOSE
    • B-D-6-deoxy-glcp
    • 6-deoxy-beta-D-Glcp
    • .BETA.-D-QUINOVOPYRANOSE
    • .BETA.-D-GLUCOPYRANOSE, 6-DEOXY-
    • Inchi: 1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m1/s1
    • InChI Key: SHZGCJCMOBCMKK-VFUOTHLCSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C)O)O)O)O

Computed Properties

  • Exact Mass: 164.068
  • Monoisotopic Mass: 164.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.2A^2
  • XLogP3: -2.1
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